molecular formula C15H15N3OS2 B5783777 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol

4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol

Cat. No.: B5783777
M. Wt: 317.4 g/mol
InChI Key: JNHQMAYXALFQCM-UHFFFAOYSA-N
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Description

4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)(methyl)amino]phenol is a complex organic compound that features a thiazole ring structure Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)(methyl)amino]phenol typically involves the formation of the thiazole ring followed by the introduction of the phenol group. One common method involves the reaction of 2,4-dimethylthiazole with appropriate amines and phenolic compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate in a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)(methyl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)(methyl)amino]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)(methyl)amino]phenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]-methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-9-14(21-10(2)16-9)13-8-20-15(17-13)18(3)11-4-6-12(19)7-5-11/h4-8,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHQMAYXALFQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)N(C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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